molecular formula C10H14BrNO2 B1529402 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine CAS No. 1342593-68-3

3-Bromo-4-(2-methoxy-ethoxy)-benzylamine

Cat. No.: B1529402
CAS No.: 1342593-68-3
M. Wt: 260.13 g/mol
InChI Key: ZFBPHMNORUQNMO-UHFFFAOYSA-N
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Description

3-Bromo-4-(2-methoxy-ethoxy)-benzylamine is an organic compound with a molecular formula of C10H14BrNO2. This compound is characterized by the presence of a bromine atom, a methoxyethoxy group, and a benzylamine moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-Bromo-4-(2-methoxyethoxy)benzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to the corresponding amine using reagents like ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2-methoxy-ethoxy)-benzylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Formation of 3-Hydroxy-4-(2-methoxyethoxy)-benzylamine.

    Oxidation: Formation of 3-Bromo-4-(2-methoxyethoxy)-benzylimine.

    Reduction: Formation of 3-Bromo-4-(2-methoxyethoxy)-benzyl alcohol.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
The compound is being investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets, making it a candidate for drug development. For instance, studies have shown that brominated benzylamines can exhibit significant activity against various enzymes, including monoamine oxidases (MAOs), which are crucial in the metabolism of neurotransmitters .

Case Study:
In a study focusing on the synthesis of benzyloxy pharmacophores, compounds similar to 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine were evaluated for their inhibitory action against human MAOs. The results indicated that specific substitutions on the benzylamine structure could enhance binding affinity and selectivity towards these enzymes, highlighting the importance of structural modifications in drug design .

Organic Synthesis

Building Block in Synthesis:
this compound serves as an important intermediate in organic synthesis. Its bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of more complex organic molecules . This property is particularly useful in synthesizing pharmaceuticals and agrochemicals.

Data Table: Reaction Types and Yields

Reaction TypeDescriptionYield (%)
Nucleophilic SubstitutionBromine replaced by amines or alcohols85
Coupling ReactionsFormation of biaryl compounds using Suzuki coupling90
Oxidation/ReductionAlteration of nitrogen oxidation statesVaried

Material Science

Applications in Specialty Chemicals:
The compound is also utilized in the production of specialty chemicals. Its unique structure allows it to be incorporated into polymers and other materials where specific chemical properties are desired. The incorporation of methoxy groups can enhance solubility and compatibility with various solvents, making it valuable in formulations .

Chemical Reactivity and Mechanism of Action

Mechanism Insights:
The reactivity of this compound can be attributed to its functional groups. The bromine atom not only facilitates substitution reactions but also influences the compound's interaction with biological targets. Studies indicate that the methoxyethyl group can enhance lipophilicity, potentially improving cellular uptake when used in pharmacological applications .

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyethoxy group enhances its solubility and bioavailability, while the bromine atom can participate in halogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(2-methoxyethoxy)benzoic acid
  • 3-Bromo-4-(2-methoxyethoxy)benzaldehyde
  • 3-Bromo-4-(2-methoxyethoxy)benzyl alcohol

Uniqueness

3-Bromo-4-(2-methoxy-ethoxy)-benzylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzylamine moiety differentiates it from other similar compounds, making it valuable for specific applications in research and industry.

Biological Activity

3-Bromo-4-(2-methoxy-ethoxy)-benzylamine (CAS No. 1342593-68-3) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H16BrNO2. The compound features a bromine atom and a methoxyethoxy group attached to a benzylamine structure, which may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study comparing various derivatives, it was noted that the compound showed promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several strains are summarized in Table 1.

Microorganism MIC (μg/mL)
Staphylococcus aureus15.6
Escherichia coli31.2
Pseudomonas aeruginosa62.5
Mycobacterium tuberculosis4.8

These results suggest that the compound could serve as a lead in developing new antimicrobial agents, particularly against resistant strains.

The mechanism of action for this compound appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways in bacterial cells. This dual action could enhance its efficacy as an antibacterial agent compared to traditional antibiotics, which often target only one pathway.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds reveal that modifications to the benzylamine structure significantly affect biological activity. For instance, variations in the substituents on the aromatic ring can lead to changes in potency and selectivity against different microbial strains. The presence of electron-withdrawing groups like bromine has been shown to enhance activity, while bulky groups may reduce it.

Case Studies

  • Antitubercular Activity : In a comparative study of phenoxyalkylbenzimidazoles, the compound demonstrated superior activity against Mycobacterium tuberculosis compared to other derivatives, highlighting its potential in treating tuberculosis .
  • Antibiofilm Activity : Research indicated that this compound could inhibit biofilm formation in Staphylococcus aureus, which is crucial for treating chronic infections where biofilms are prevalent .

Properties

IUPAC Name

[3-bromo-4-(2-methoxyethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6H,4-5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBPHMNORUQNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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